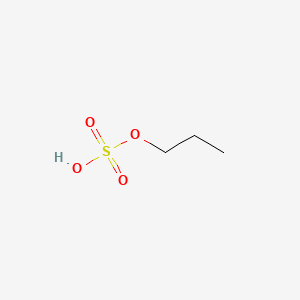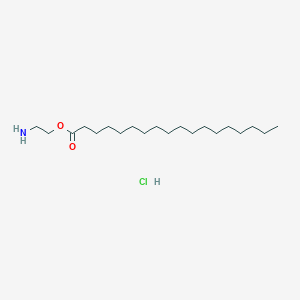
2-Aminoethyl octadecanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoethyl octadecanoate;hydrochloride is a chemical compound with the molecular formula C20H41NO2·HCl. It is a derivative of octadecanoic acid (stearic acid) and contains an aminoethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl octadecanoate;hydrochloride typically involves the esterification of octadecanoic acid with 2-aminoethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:
Esterification: Octadecanoic acid is reacted with 2-aminoethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Formation of Hydrochloride Salt: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminoethyl octadecanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the aminoethyl group.
Reduction: Alcohol derivatives of the ester group.
Substitution: Substituted aminoethyl derivatives.
Applications De Recherche Scientifique
2-Aminoethyl octadecanoate;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of cell membrane interactions and as a component in lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 2-Aminoethyl octadecanoate;hydrochloride involves its interaction with cell membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also form complexes with proteins, affecting their structure and function. The molecular targets include membrane phospholipids and various membrane-associated proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: Similar in structure but contains a methacrylate group instead of an octadecanoate group.
2-Aminoethyl benzenesulfonamide: Contains a benzenesulfonamide group instead of an octadecanoate group.
Uniqueness
2-Aminoethyl octadecanoate;hydrochloride is unique due to its long hydrophobic octadecanoate chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring membrane interaction and stabilization.
Propriétés
Numéro CAS |
22024-22-2 |
|---|---|
Formule moléculaire |
C20H42ClNO2 |
Poids moléculaire |
364.0 g/mol |
Nom IUPAC |
2-aminoethyl octadecanoate;hydrochloride |
InChI |
InChI=1S/C20H41NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21;/h2-19,21H2,1H3;1H |
Clé InChI |
YHTGVNGFSBJRLK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


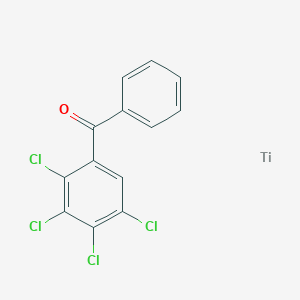

![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B14718600.png)
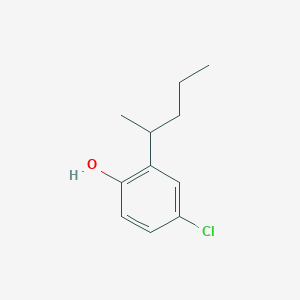
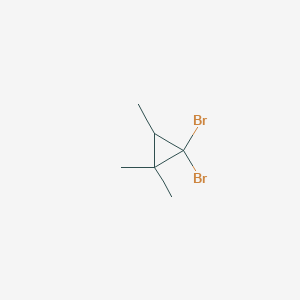
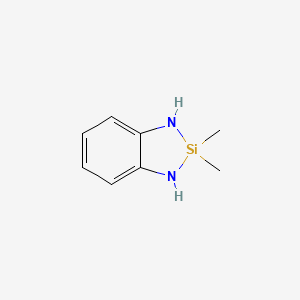
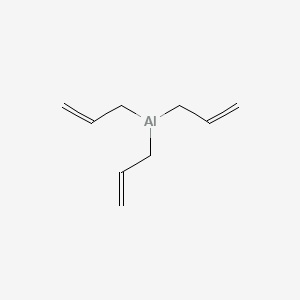
![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
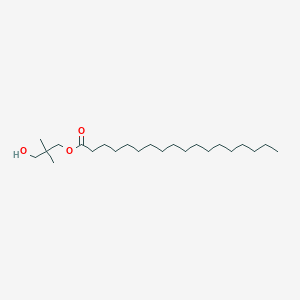
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)

